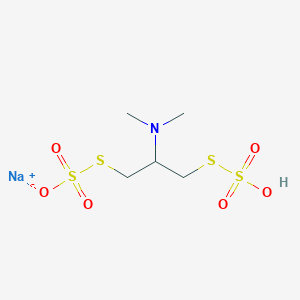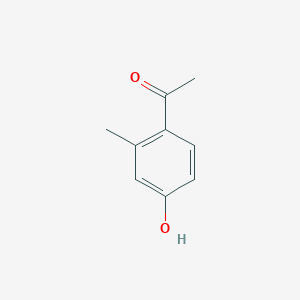
Orcinol
Vue d'ensemble
Description
Orcinol is a naturally occurring phenol, found in various sources such as lichens, fungi, and plants. It is an aromatic compound with a sweet, woody, and earthy odor. It has a wide range of applications in the scientific research field, and is used in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and fragrances. This compound has been found to have a variety of biological activities and pharmacological effects, and has been studied for its potential therapeutic benefits.
Applications De Recherche Scientifique
Production d'antidépresseurs
Le glucoside d'orcinol (OG), qui se trouve principalement dans le rhizome de l'herbe chinoise traditionnelle Curculigo orchioides Gaertn, est connu pour ses effets antidépresseurs . Dans une étude, un pipeline de criblage efficace a été mis en place pour identifier l'this compound synthase (ORS) et l'UDP-glycosyltransférase (UGT) dépendantes de l'UDP fortement actives impliquées dans la biosynthèse de l'OG . La production d'OG dans Yarrowia lipolytica a été améliorée de 100 fois, ce qui a donné un rendement final de 43,46 g/L (0,84 g/g DCW), soit près de 6 400 fois plus élevé que le rendement d'extraction à partir de C. orchioides racines .
Développement de capteurs
L'this compound a été utilisé dans le développement de capteurs potentiométriques entièrement solides intégrés à des polymères à empreinte moléculaire (MIP) . Ces capteurs révèlent une sensibilité de détection sensiblement améliorée envers l'this compound avec des limites de détection de 1,7 × 10 −5 et 3,3 × 10 −6 M pour les capteurs basés sur MIP/MAA et MIP/AA, respectivement . Les coefficients de sélectivité mesurés par la méthode de solution séparée modifiée (MSSM) pour les capteurs proposés ont montré une bonne sélectivité envers l'this compound par rapport à la plupart des autres phénols et anions inorganiques courants .
Estimation de l'ARN
L'this compound est utilisé dans la méthode de l'this compound pour l'estimation de la teneur en ARN . Cette méthode est particulièrement utile dans les échantillons provenant de nouvelles espèces de plantes et d'animaux, les échantillons provenant d'études sur les lignées cellulaires après modification génétique pour produire de nouvelles protéines, et les échantillons in vivo obtenus après l'administration de nouveaux médicaments pour le traitement des maladies .
Mécanisme D'action
Safety and Hazards
Orcinol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
Orcinol glucoside (OG) may be a promising candidate drug for the treatment of bone disorders related to aging and oxidative stress, especially senile osteoporosis . The current study provides convincing evidence that OG may be a promising candidate drug for the treatment of bone disorders related with aging and oxidative stress, especially senile osteoporosis in the future .
Analyse Biochimique
Biochemical Properties
Orcinol plays a significant role in biochemical reactions. It is involved in the production of a dye called orcein used for the staining of cells and chromosomes .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to inhibit melanogenesis in B16F10 murine melanoma cells . This compound reduced intracellular tyrosinase activity and melanin content and attenuated the protein expression and mRNA levels of melanogenesis-related genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. This compound was first prepared by dehydroacetic acid, a conversion that involved ring-opening of the pyrone to a triketone . This early experiment helped establish the rich condensation chemistry of polyketides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study on the anxiolytic effects of this compound glucoside and this compound monohydrate in mice, it was found that this compound increased the time spent in open arms and the number of entries into open arms in the elevated plus-maze test .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the aforementioned study, mice received one oral administration of this compound at doses of 5, 10, or 20mg/kg . At all tested doses, this compound did not significantly affect the locomotion of mice in the open-field test .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key component in the biosynthesis of the antidepressant this compound glucoside . An efficient screening pipeline was established for identifying the highly active this compound synthase (ORS) and UDP-dependent glycosyltransferase (UGT) involved in the biosynthesis of this compound glucoside .
Transport and Distribution
It has been found that this compound and resthis compound, a simple model of a ubiquitously occurring class of organic compounds in the atmosphere, form ordered structures at the liquid–vapor interface of aqueous solutions that induce a higher fraction of tetrahedrally coordinated water molecules in the nearby liquid .
Subcellular Localization
In a study on the role of petal-specific this compound O-methyltransferases in the evolution of rose scent, it was found that this compound O-methyltransferases were localized specifically in the petal, predominantly in the adaxial epidermal cells . In these cells, this compound O-methyltransferases become increasingly associated with membranes during petal development .
Propriétés
IUPAC Name |
5-methylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-2-6(8)4-7(9)3-5/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPPWFOQEKKFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060123 | |
| Record name | 1,3-Dihydroxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Orcinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16285 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0028 [mmHg] | |
| Record name | Orcinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16285 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
504-15-4 | |
| Record name | Orcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orcinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dihydroxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/534PMB3438 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

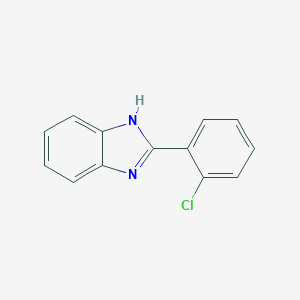


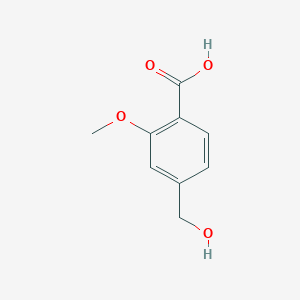
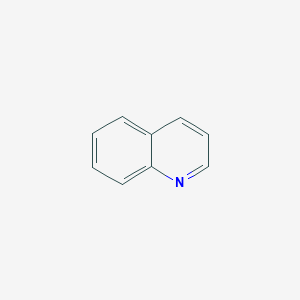


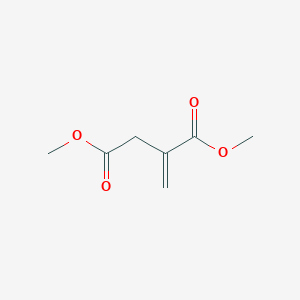
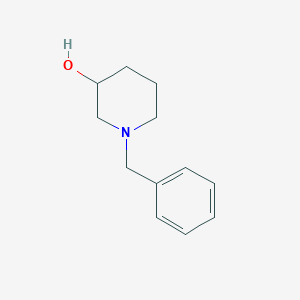
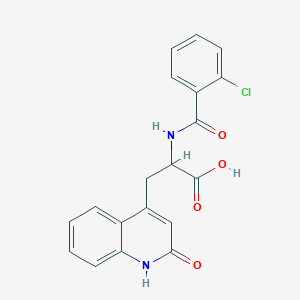
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)
